2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
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Description
2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications
Novel Photochemical Transformations
Studies have explored unique photochemical reactions, such as the transformation of specific chlorophenyl compounds into β-lactam compounds, highlighting the potential for creating new pharmaceuticals through innovative synthesis methods (Marubayashi et al., 1992).
High-affinity Ligands and Agonists
Research has identified high-affinity ligands for human receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor, through the synthesis of triazaspirodecanone derivatives. These findings indicate the therapeutic potential of these compounds in modulating receptor activity (Röver et al., 2000).
Antifungal and Plant Growth Regulating Activities
Synthesis and testing of triazole compounds containing thioamide groups have shown both antifungal activities and plant growth-regulating properties, suggesting applications in agriculture and antifungal drug development (Fa-Qian Liu et al., 2005).
Antiviral Evaluation
The antiviral activities of spirothiazolidinone derivatives against influenza A/H3N2 virus and human coronavirus 229E have been demonstrated, pointing towards potential uses in antiviral drug discovery (Çağla Begüm Apaydın et al., 2020).
Anticancer and Antidiabetic Properties
Development of spirothiazolidines analogs has been associated with significant anticancer and antidiabetic activities, highlighting the therapeutic potential of such compounds in treating multiple diseases (E. M. Flefel et al., 2019).
Antitumor Activity
The synthesis of 3-benzyl-4(3H)quinazolinone analogues and their evaluation for antitumor activity have shown promising results, indicating the potential for developing new anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-19-14-18(31-2)8-9-20(19)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXYFCKYHCIFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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